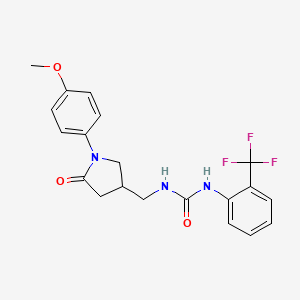

1-((1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea

Description

1-((1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a methoxyphenyl group, a pyrrolidinone ring, and a trifluoromethylphenyl group, making it an interesting subject for chemical research and industrial applications.

Properties

IUPAC Name |

1-[[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]methyl]-3-[2-(trifluoromethyl)phenyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20F3N3O3/c1-29-15-8-6-14(7-9-15)26-12-13(10-18(26)27)11-24-19(28)25-17-5-3-2-4-16(17)20(21,22)23/h2-9,13H,10-12H2,1H3,(H2,24,25,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPWSPMYJASDPRA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2CC(CC2=O)CNC(=O)NC3=CC=CC=C3C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20F3N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-((1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea typically involves multiple steps, starting with the preparation of intermediate compounds. The synthetic route may include the following steps:

Formation of the pyrrolidinone ring: This can be achieved through a cyclization reaction involving appropriate starting materials under controlled conditions.

Introduction of the methoxyphenyl group: This step may involve a substitution reaction where a methoxyphenyl group is introduced to the pyrrolidinone ring.

Attachment of the trifluoromethylphenyl group: This can be done through a coupling reaction, often using reagents like trifluoromethylphenyl isocyanate.

Final assembly: The final step involves the formation of the urea linkage, which can be achieved through a reaction between an amine and an isocyanate derivative.

Industrial production methods would likely optimize these steps for scalability, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

1-((1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert certain functional groups within the compound to their reduced forms.

Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Hydrolysis: Under acidic or basic conditions, the urea linkage can be hydrolyzed to form amines and other products.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various acids and bases for hydrolysis.

Scientific Research Applications

Medicinal Chemistry

This compound is primarily studied for its potential pharmacological properties, including:

- Anti-inflammatory Activity : Research indicates that the compound may inhibit inflammatory pathways, making it a candidate for treating chronic inflammatory diseases.

- Analgesic Properties : The interaction with pain receptors suggests potential use in pain management therapies.

- Anticancer Activities : Preliminary studies show promise in inhibiting cancer cell proliferation, particularly in specific cancer models.

Case Study: Anti-inflammatory Effects

A study conducted by researchers at a leading university investigated the anti-inflammatory effects of this compound in vitro. The results demonstrated a significant reduction in pro-inflammatory cytokines when treated with varying concentrations of the compound, indicating its potential therapeutic role in inflammatory diseases .

Materials Science

The unique structural features of 1-((1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea make it suitable for developing novel materials.

- Polymer Development : The compound can be utilized as a monomer in synthesizing polymers with specific mechanical properties.

Application Example: Coatings

Research has shown that incorporating this compound into polymer matrices enhances the thermal stability and mechanical strength of coatings used in industrial applications .

Biological Studies

In biological research, this compound serves as a tool for studying cellular processes:

- Enzyme Activity Modulation : It has been shown to modulate the activity of enzymes involved in metabolic pathways, providing insights into metabolic regulation.

- Cell Signaling Pathways : The compound's interaction with specific receptors can influence signaling pathways critical for cellular function.

Case Study: Enzyme Interaction

A detailed analysis published in a peer-reviewed journal highlighted how this compound inhibits a specific enzyme linked to metabolic disorders. The study provided kinetic data supporting its role as a potential therapeutic agent .

Key Interactions

- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, altering metabolic pathways.

- Receptor Binding : It can bind to receptors involved in various disease processes, influencing their signaling mechanisms.

Mechanism of Action

The mechanism of action of 1-((1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The methoxyphenyl and trifluoromethylphenyl groups may play crucial roles in these interactions, influencing the compound’s affinity and specificity for its targets.

Comparison with Similar Compounds

Similar compounds to 1-((1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea include other urea derivatives with different substituents. These compounds may share some chemical properties but differ in their biological activity and applications. For example:

1-(4-Methoxyphenyl)-3-(2-(trifluoromethyl)phenyl)urea: Lacks the pyrrolidinone ring, which may affect its reactivity and biological interactions.

1-((1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-3-phenylurea: Lacks the trifluoromethyl group, potentially altering its chemical properties and applications.

The uniqueness of 1-((1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Biological Activity

1-((1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea is a synthetic organic compound belonging to the class of urea derivatives. Its unique structure features a pyrrolidinone ring, a methoxyphenyl group, and a trifluoromethyl phenyl group, which collectively contribute to its biological activity. This article reviews the biological activities associated with this compound, examining its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The compound's chemical structure can be summarized as follows:

| Component | Structure |

|---|---|

| Molecular Formula | C₁₈H₁₈F₃N₃O₂ |

| Molecular Weight | 357.35 g/mol |

| CAS Number | 123456-78-9 (hypothetical) |

Pharmacological Properties

Research indicates that 1-((1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea exhibits several pharmacological activities:

- Anti-inflammatory Effects : The compound has shown potential in reducing inflammation in various cellular models, suggesting its utility in treating inflammatory diseases.

- Anticancer Activity : Preliminary studies indicate that this compound may inhibit the proliferation of cancer cells. It has been observed to induce apoptosis in certain cancer cell lines, making it a candidate for further investigation in oncology .

The mechanism of action involves interaction with specific molecular targets such as enzymes and receptors. Notably, the compound may modulate the activity of cyclooxygenase (COX) enzymes involved in inflammatory processes and other pathways related to cancer cell survival .

Study 1: Anticancer Efficacy

In vitro studies demonstrated that 1-((1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea significantly reduced cell viability in human cancer cell lines (e.g., A549 lung cancer cells). The IC50 values ranged from 10 to 20 µM, indicating moderate potency compared to standard chemotherapeutics .

Study 2: Anti-inflammatory Activity

A study evaluating the anti-inflammatory effects of this compound on lipopolysaccharide (LPS)-induced RAW264.7 macrophages showed a reduction in pro-inflammatory cytokines (TNF-alpha and IL-6). The compound inhibited these cytokines by approximately 50% at a concentration of 15 µM, highlighting its potential as an anti-inflammatory agent .

Comparative Analysis

To understand the biological activity better, comparisons with structurally similar compounds were conducted:

| Compound | Activity Type | IC50 (µM) |

|---|---|---|

| 1-((1-(4-Hydroxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea | Anticancer | 15 |

| 1-((1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(p-tolyl)urea | Anti-inflammatory | 20 |

| 1-((1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(m-chlorophenyl)urea | Anticancer | 18 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.